2-((Trimethylsilyl)oxy)ethyl methacrylate

Catalog No.
S1513514
CAS No.
17407-09-9
M.F
C9H18O3Si
M. Wt
202.32 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((Trimethylsilyl)oxy)ethyl methacrylate

CAS Number

17407-09-9

Product Name

2-((Trimethylsilyl)oxy)ethyl methacrylate

IUPAC Name

2-trimethylsilyloxyethyl 2-methylprop-2-enoate

Molecular Formula

C9H18O3Si

Molecular Weight

202.32 g/mol

InChI

InChI=1S/C9H18O3Si/c1-8(2)9(10)11-6-7-12-13(3,4)5/h1,6-7H2,2-5H3

InChI Key

WUGOQZFPNUYUOO-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCCO[Si](C)(C)C

Canonical SMILES

CC(=C)C(=O)OCCO[Si](C)(C)C

Surface Modification and Functionalization

One primary application of TMEMA lies in surface modification and functionalization. The methacrylate group in TMEMA allows it to readily undergo polymerization, creating a covalently bonded organic layer on various surfaces. The trimethylsilyl group, on the other hand, acts as a protecting group during the polymerization process. This allows for further modification of the surface after polymerization by removing the trimethylsilyl group through a process called deprotection. This deprotection step reveals the underlying hydroxyl group, enabling the introduction of new functionalities onto the surface through various chemical reactions. This approach has been employed for tailoring the surface properties of materials for various applications, including:

  • Creating biocompatible surfaces for implants and medical devices: By introducing functionalities that promote cell adhesion and growth, TMEMA can be used to create biocompatible surfaces for implants and medical devices [].
  • Modifying surfaces for controlled drug delivery: TMEMA can be used to create surfaces with controlled drug release properties by incorporating functionalities that respond to specific stimuli, such as pH or light [].
  • Developing functional coatings for microfluidics and sensors: TMEMA can be used to create functional coatings for microfluidic devices and sensors by introducing functionalities that promote specific binding interactions or enhance the sensitivity of the device [].

Synthesis of Hybrid Materials

TMEMA can also be used as a building block for the synthesis of hybrid materials, which combine organic and inorganic components. The methacrylate group in TMEMA allows it to co-polymerize with other monomers, including inorganic precursors, leading to the formation of materials with unique properties. For example, TMEMA can be co-polymerized with silicon alkoxides to create organic-inorganic hybrid materials known as ORMOSILs (ORganically MOdified SILicates). These materials offer a combination of organic and inorganic functionalities, making them suitable for various applications, such as:

  • Developing optical waveguides: ORMOSILs derived from TMEMA can be used to fabricate optical waveguides due to their good optical properties and ability to integrate with other materials [].
  • Creating nanocomposites with improved mechanical properties: TMEMA-based ORMOSILs can be used as fillers in nanocomposites, leading to improved mechanical properties due to the strong interaction between the organic and inorganic components [].
  • Designing functional biomaterials: TMEMA can be incorporated into biocompatible ORMOSILs to create functional biomaterials with tailored properties for tissue engineering and regenerative medicine applications [].

Origin and Significance:

HEMA-TMS is a synthetic compound not found naturally. It is a valuable research tool in polymer chemistry due to the presence of the trimethylsilyl (TMS) group, which can be selectively removed under mild conditions []. This allows for the controlled introduction of a hydroxyl group (OH) onto a polymer backbone after polymerization. This ability to modify polymers post-synthesis makes HEMA-TMS useful for creating functional materials with desired properties [].


Molecular Structure Analysis

HEMA-TMS possesses several key features in its molecular structure:

  • Methacrylate Group: It contains a methacrylate moiety (CH2=C(CH3)COOCH2CH2-), which readily undergoes polymerization reactions to form polymers.
  • Trimethylsilyl Protecting Group: The trimethylsilyl group (Si(CH3)3) is attached to the ethyl chain through an ether linkage (C-O-Si). This TMS group acts as a protecting group for the underlying hydroxyl group (which would be present if the TMS group were removed).
  • Ester Linkage: The methacrylate group is linked to the ethyl chain via an ester linkage (C=O-O-CH2CH2-).

The presence of these functional groups makes HEMA-TMS a versatile building block for the synthesis of various polymers with tailored functionalities.


Chemical Reactions Analysis

Synthesis:

The specific synthesis of HEMA-TMS may vary, but it typically involves the reaction between 2-hydroxyethyl methacrylate (HEMA) and a trimethylsilyl chloride (TMSCl) source in the presence of a base catalyst [].

Deprotection:

A crucial reaction involving HEMA-TMS is its deprotection, where the TMS group is removed to reveal the underlying hydroxyl group. This can be achieved under mild acidic or basic conditions []. Here's a representative equation for deprotection with hydrochloric acid (HCl):

HEMA-TMS  +  HCl  →  HEMA  +  (CH3)3SiCl

Polymerization:

HEMA-TMS readily polymerizes with other methacrylates through free radical polymerization to form various copolymers.


Physical And Chemical Properties Analysis

  • State: Likely a colorless liquid at room temperature (similar to other methacrylates).
  • Solubility: Expected to be soluble in organic solvents like dichloromethane, chloroform, and THF due to the presence of nonpolar groups.
  • Stability: The methacrylate group is susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to degradation.

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

17407-09-9

Wikipedia

Trimethylsiloxyethyl methacrylate

Dates

Modify: 2023-08-15

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